molecular formula C11H12BrN3O B13164695 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine

Cat. No.: B13164695
M. Wt: 282.14 g/mol
InChI Key: YMAHTHDETCBTEV-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a methoxy group, and a methylquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the N4-methyl group contributes to its stability and binding affinity to molecular targets .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

5-bromo-8-methoxy-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3O/c1-14-10-7(13)5-15-11-8(16-2)4-3-6(12)9(10)11/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

YMAHTHDETCBTEV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=C(C=CC(=C21)Br)OC)N

Origin of Product

United States

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